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Introduction
The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen

atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique

physicochemical properties, including its high π-deficiency and the ability of its nitrogen atoms

to participate in hydrogen bonding and chelation, make it a versatile scaffold for the design of

novel therapeutic agents.[4] Substituted pyridazine and pyridazinone derivatives have been

shown to possess a remarkably broad spectrum of biological activities, attracting significant

interest from researchers in drug discovery and development.[5][6][7] These activities include

anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anticonvulsant effects,

among others.[1][3] This guide provides a comprehensive technical overview of the key

biological activities of substituted pyridazine compounds, presenting quantitative data, detailed

experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity
Pyridazine derivatives have emerged as potent inhibitors of various protein kinases that are

crucial for tumor growth, proliferation, and survival. Their efficacy against key oncogenic targets

like VEGFR-2, EGFR, and Bcr-Abl highlights their potential as next-generation anticancer

agents.[6]
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Vascular Endothelial Growth Factor Receptor-2 (VEGFR-
2) Inhibition
VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenesis, the process of forming

new blood vessels, which is critical for tumor growth and metastasis.[2] Inhibition of the

VEGFR-2 signaling pathway is a proven strategy in cancer therapy.[8] Several pyridazine-

based compounds have demonstrated potent VEGFR-2 inhibitory activity.[2][9]
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Caption: Inhibition of the VEGFR-2 signaling cascade by substituted pyridazine compounds.
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Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected Pyridazine Derivatives

Compound ID IC₅₀ (nM) Reference

18b 60.7 [2][9][10]

18c 107 [2][9]

8f 1300 [2][9]

15 1400 [2][9]

8c 1800 [2][9]

5b
>10000 (92.2% inhibition at 10

µM)
[8]

| 6a | >10000 (91.5% inhibition at 10 µM) |[8] |

This protocol outlines a general method for determining the in vitro inhibitory activity of

compounds against the VEGFR-2 enzyme.

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1

substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), test compounds (dissolved

in DMSO), positive control inhibitor (e.g., Sorafenib), 96-well plates, kinase detection reagent

(e.g., ADP-Glo™ Kinase Assay kit).

Procedure: a. Add 5 µL of test compound solution (at various concentrations) or control to

the wells of a 96-well plate. b. Add 20 µL of a solution containing the VEGFR-2 enzyme and

the substrate to each well. c. Initiate the kinase reaction by adding 25 µL of ATP solution. d.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60

minutes). e. Stop the reaction and quantify the amount of ADP produced (which is

proportional to kinase activity) by adding the detection reagent according to the

manufacturer's instructions. f. Measure the luminescence or fluorescence signal using a

plate reader.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition
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against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-

response curve.[8]

Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a transmembrane protein that, upon activation, triggers downstream signaling

pathways regulating cell proliferation and survival.[11] Overexpression or mutation of EGFR is

a hallmark of many cancers, making it a prime therapeutic target.[11][12] Novel pyridazine-

pyrazoline hybrids have been synthesized and shown to be excellent EGFR inhibitors.[13]
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Caption: Mechanism of EGFR signaling inhibition by substituted pyridazine compounds.
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Table 2: In Vitro EGFR Inhibitory Activity of Pyridazine-Pyrazoline Hybrids

Compound ID IC₅₀ (µM) Reference

IXn 0.65 [13]

IXg 0.75 [13]

IXb 0.82 [13]

IXl 0.84 [13]

| Erlotinib (Control) | 0.95 |[13] |

EGFR Kinase Assay: The protocol is similar to the VEGFR-2 assay, substituting the VEGFR-

2 enzyme and substrate with the EGFR enzyme and a suitable substrate. Erlotinib is used as

a positive control.[13]

Cell Cycle Analysis via Flow Cytometry: a. Cell Culture: Culture a relevant cancer cell line

(e.g., UO-31 renal cancer) in appropriate media. b. Treatment: Seed cells in culture plates

and treat with test compounds (e.g., IXg, IXn) at their IC₅₀ concentrations for a specified

duration (e.g., 48 hours). c. Cell Harvesting: Harvest the cells by trypsinization, wash with

phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at 4°C. d. Staining:

Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing

propidium iodide (PI) and RNase A. e. Analysis: Analyze the DNA content of the stained cells

using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1,

S, G2/M) is determined based on PI fluorescence intensity. An accumulation of cells in the

G2/M phase suggests cell cycle arrest.[13]

Bcr-Abl Tyrosine Kinase Inhibition
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent in

over 90% of chronic myelogenous leukemia (CML) cases.[14] While imatinib is a successful

Bcr-Abl inhibitor, drug resistance is a significant clinical challenge.[15] Pyrido[2,3-d]pyrimidine

derivatives, which are structurally related to pyridazines, have been identified as highly potent

inhibitors of both wild-type and imatinib-resistant Bcr-Abl mutants.[15][16]
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Caption: Inhibition of the oncogenic Bcr-Abl kinase by pyridopyrimidine compounds.
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Table 3: Bcr-Abl Dependent Cell Growth Inhibition by Pyrido[2,3-d]pyrimidine Derivatives

Compound ID Target IC₅₀ Reference

PD166326
Bcr-Abl driven
K562 cells

300 pM [15]

PD166326 Abl Kinase (in vitro) 8 nM [15]

PD173955 Bcr-Abl driven cells 2-35 nM [16]

| PD173955 | Bcr-Abl Kinase (in vitro) | 1-2 nM |[16] |

Cell Lines: Use a Bcr-Abl-dependent cell line (e.g., K562) and a control cell line that does not

depend on Bcr-Abl for growth.

Procedure: a. Seed cells in 96-well plates at a predetermined density. b. Add serial dilutions

of the test compounds (e.g., PD166326) or a vehicle control (DMSO) to the wells. c. Incubate

the plates for a period that allows for several cell divisions (e.g., 48-72 hours). d. Assess cell

viability/proliferation using a suitable method, such as the MTT assay.

MTT Assay: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to purple formazan crystals. b. Solubilize the

formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol). c.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control

and determine the IC₅₀ values.[16]

Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Cyclooxygenase (COX) enzymes,

particularly the inducible COX-2 isoform, are key mediators of inflammation and pain.[17]

Pyridazine and pyridazinone derivatives have been developed as potent and selective COX-2

inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs

(NSAIDs) with a reduced risk of gastrointestinal side effects.[18][19][20]
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Caption: Selective inhibition of the COX-2 enzyme by pyridazine derivatives in the arachidonic

acid cascade.

Table 4: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Pyridazine Derivatives
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Compound ID
COX-1 IC₅₀
(µM)

COX-2 IC₅₀
(µM)

Selectivity
Index (SI)
(COX-1/COX-2)

Reference

6b 1.14 0.18 6.33 [20]

4c >10 0.26 >38.46 [20]

4e 1.25 0.356 3.51 [18]

3d 1.54 0.425 3.62 [18]

3e 1.68 0.519 3.24 [18]

Celecoxib

(Control)
1.10 0.35 3.14 [20]

| Indomethacin (Control) | 0.45 | 0.90 | 0.50 |[20] |

This protocol describes a colorimetric or fluorometric method to assess the peroxidase activity

of COX enzymes.

Reagents and Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid

(substrate), heme cofactor, assay buffer (e.g., Tris-HCl), colorimetric or fluorometric probe

(e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), test compounds, and reference

inhibitors (Celecoxib, Indomethacin).

Procedure: a. Pre-incubate the COX-1 or COX-2 enzyme with the heme cofactor in the

assay buffer at room temperature. b. Add the test compound at various concentrations to the

enzyme solution and incubate for a short period (e.g., 15 minutes) to allow for binding. c. Add

the colorimetric probe (TMPD). d. Initiate the reaction by adding the substrate, arachidonic

acid. e. Immediately monitor the change in absorbance (oxidation of TMPD) over time using

a microplate reader at the appropriate wavelength (e.g., 590 nm).

Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve.

Calculate the percentage of inhibition for each compound concentration and determine the

IC₅₀ values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as the ratio of

IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.[18][20]
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Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial

agents. Pyridazine derivatives have been investigated for their antibacterial and antifungal

properties, with some compounds showing potent activity, particularly against Gram-negative

bacteria.[4]
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Caption: A typical experimental workflow for evaluating the antimicrobial activity of compounds.
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Table 5: Antimicrobial Activity (MIC, µg/mL) of Selected Pyridazine Derivatives

Compound
Class/ID

Escherichia
coli

Pseudomon
as
aeruginosa

Staphyloco
ccus
aureus

Candida
albicans

Reference

Chloro

derivatives

0.892 -
3.744

0.892 -
3.744

N/A N/A

Compound

10h
N/A N/A 16 N/A [4]

Compound

8g
N/A N/A N/A 16 [4]

Compound

IIIa

Excellent

Activity*
No Activity Good Activity N/A [21]

Chloramphen

icol (Control)
2.019 - 8.078 2.019 - 8.078 N/A N/A

Fluconazole

(Control)
N/A N/A N/A Standard [21]

*Note: Reference[21] reports qualitative activity; MIC values were not provided.

This method, also known as the Kirby-Bauer test, is a widely used qualitative screening

method.[21]

Media and Inoculum Preparation: Prepare Mueller-Hinton agar plates for bacteria or

Sabouraud dextrose agar for fungi. Prepare a standardized microbial inoculum (e.g., 0.5

McFarland standard) from a fresh culture of the test organism.

Procedure: a. Using a sterile cotton swab, evenly inoculate the entire surface of the agar

plate to create a lawn of microbial growth. b. Prepare sterile paper discs (6 mm in diameter).

Impregnate the discs with a known concentration of the test compound (e.g., 50 µ g/disc ). c.

Aseptically place the impregnated discs, along with positive control (e.g., Gentamycin) and

negative control (solvent) discs, onto the surface of the inoculated agar plate. d. Invert the

plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
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Data Analysis: Measure the diameter of the clear zone of growth inhibition around each disc

in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[21] For

quantitative data, a broth microdilution assay is typically performed to determine the

Minimum Inhibitory Concentration (MIC).

Antihypertensive Activity
Hypertension is a major risk factor for cardiovascular disease. The Renin-Angiotensin-

Aldosterone System (RAAS) is a critical regulator of blood pressure, and the Angiotensin-

Converting Enzyme (ACE) is a key component of this system.[22] Pyridazine and pyridazinone

derivatives have been synthesized and evaluated as antihypertensive agents, with some acting

as ACE inhibitors.[22][23][24]
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Caption: The role of pyridazinone-based ACE inhibitors in the RAAS pathway.
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Table 6: Antihypertensive Activity of Selected Pyridazine Derivatives

Compound ID Mechanism/Assay Result Reference

7c In vivo (SHR*)
4.9 times the
activity of
dihydralazine

[23]

6 In vitro ACE Inhibition IC₅₀ = 5.78 µg/mL [22]

Lisinopril (Control) In vitro ACE Inhibition IC₅₀ = 0.85 µg/mL [22]

*SHR: Spontaneously Hypertensive Rats

This protocol is based on the use of a commercial colorimetric assay kit.[22]

Principle: The assay measures the amount of 3-hydroxybutyric acid (3HB) generated by the

action of ACE and a specific substrate (3-hydroxybutyrylglycyl-glycyl-glycine). The 3HB is

quantified by a subsequent enzymatic reaction that leads to the formation of a colored

product. The reduction in color in the presence of an inhibitor is proportional to its activity.

Reagents and Materials: ACE Kit-WST (e.g., from Dojindo), test compounds, positive control

(e.g., Lisinopril), 96-well microplate, microplate reader.

Procedure: a. Add substrate buffer to each well of a 96-well plate. b. Add the test compound

solution or control to the appropriate wells. c. Add enzyme working solution to all wells

except the blank. d. Incubate the plate at 37°C for 60 minutes. e. Add indicator solution

(containing enzymes and a WST formazan dye) and incubate at room temperature for 10

minutes. f. Stop the reaction by adding the stop solution.

Data Analysis: Measure the absorbance at 450 nm. Calculate the percentage of ACE

inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting

the percent inhibition against the log of the compound concentration.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 20 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7205877/
http://www.orientjchem.org/vol32no1/synthesis-and-antihypertensive-activity-of-some-novel-pyridazinones/
http://www.orientjchem.org/vol32no1/synthesis-and-antihypertensive-activity-of-some-novel-pyridazinones/
http://www.orientjchem.org/vol32no1/synthesis-and-antihypertensive-activity-of-some-novel-pyridazinones/
http://www.orientjchem.org/vol32no1/synthesis-and-antihypertensive-activity-of-some-novel-pyridazinones/
https://www.benchchem.com/product/b1595225?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. rjptonline.org [rjptonline.org]

2. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis
of pyridazine based compounds, impact of hinge interaction, and accessibility of their
bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]

3. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives -
ProQuest [proquest.com]

4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity:
molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

5. sarpublication.com [sarpublication.com]

6. researchgate.net [researchgate.net]

7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer
Activity [jstage.jst.go.jp]

9. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis
of pyridazine based compounds, impact of hinge interaction, and accessibility of their
bioactive conformation on VEGFR-2 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

10. tandfonline.com [tandfonline.com]

11. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by
umbrella sampling and steered molecular dynamics simulations - PMC
[pmc.ncbi.nlm.nih.gov]

12. A momentous progress update: epidermal growth factor receptor inhibitors as viable
agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

13. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis
inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies -
PubMed [pubmed.ncbi.nlm.nih.gov]

14. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

15. A novel pyridopyrimidine inhibitor of abl kinase is a picomolar inhibitor of Bcr-abl-driven
K562 cells and is effective against STI571-resistant Bcr-abl mutants - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases
- PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 18 / 20 Tech Support

https://rjptonline.org/AbstractView.aspx?PID=2021-14-6-85
https://pmc.ncbi.nlm.nih.gov/articles/PMC6746272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6746272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6746272/
https://www.proquest.com/openview/194d4c1c51f25b52b0dcb78e31cd9ab7/1?pq-origsite=gscholar&cbl=1096441
https://www.proquest.com/openview/194d4c1c51f25b52b0dcb78e31cd9ab7/1?pq-origsite=gscholar&cbl=1096441
https://pmc.ncbi.nlm.nih.gov/articles/PMC11375954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11375954/
https://sarpublication.com/media/articles/SARJPS_11_16-37_c.pdf
https://www.researchgate.net/publication/346379708_Pyridazine_as_a_privileged_structure_An_updated_review_on_anticancer_activity_of_pyridazine_containing_bioactive_molecules
https://www.scholarsresearchlibrary.com/articles/various-chemical-and-biological-activities-of-pyridazinone-derivatives.pdf
https://www.jstage.jst.go.jp/article/cpb/65/3/65_c16-00532/_html/-char/en
https://www.jstage.jst.go.jp/article/cpb/65/3/65_c16-00532/_html/-char/en
https://pubmed.ncbi.nlm.nih.gov/31852269/
https://pubmed.ncbi.nlm.nih.gov/31852269/
https://pubmed.ncbi.nlm.nih.gov/31852269/
https://www.tandfonline.com/doi/abs/10.1080/14756366.2019.1651723
https://pmc.ncbi.nlm.nih.gov/articles/PMC11133355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11133355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11133355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12232775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12232775/
https://pubmed.ncbi.nlm.nih.gov/33243490/
https://pubmed.ncbi.nlm.nih.gov/33243490/
https://pubmed.ncbi.nlm.nih.gov/33243490/
https://en.wikipedia.org/wiki/Bcr-Abl_tyrosine-kinase_inhibitor
https://pubmed.ncbi.nlm.nih.gov/12684394/
https://pubmed.ncbi.nlm.nih.gov/12684394/
https://pubmed.ncbi.nlm.nih.gov/12684394/
https://pubmed.ncbi.nlm.nih.gov/12154026/
https://pubmed.ncbi.nlm.nih.gov/12154026/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. Anti-inflammatory activity of pyridazinones: A review - PubMed
[pubmed.ncbi.nlm.nih.gov]

18. pyridazine-and-pyridazinone-derivatives-synthesis-and-in-vitro-investigation-of-their-anti-
inflammatory-potential-in-lps-induced-raw264-7-macrophages - Ask this paper | Bohrium
[bohrium.com]

19. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives
as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

20. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and
histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

21. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and
Pharmacology Journal [biomedpharmajournal.org]

22. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal
of Chemistry [orientjchem.org]

23. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine
derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

24. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Biological activity of substituted pyridazine compounds].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595225#biological-activity-of-substituted-pyridazine-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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